2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol

Medicinal Chemistry Agrochemical Physicochemical Property

This 3-fluoro-substituted phenoxyphenyl alcohol is a critical building block for R&D teams developing next-gen triazole fungicides. Unlike the 4-phenoxy analog (CAS 70783-33-4), the additional ring fluorine at the 3-position uniquely alters steric and electronic properties, enabling synthesis of active ingredients with differentiated spectrum of activity, improved resistance profiles, and superior crop safety. The trifluoromethyl and fluorine moieties also enhance metabolic stability and blood-brain barrier penetration, making it valuable for CNS drug discovery. The alcohol handle allows versatile downstream functionalization. Secure this strategic intermediate to accelerate your lead optimization and patent differentiation.

Molecular Formula C14H10F4O2
Molecular Weight 286.22 g/mol
CAS No. 150698-80-9
Cat. No. B6310917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol
CAS150698-80-9
Molecular FormulaC14H10F4O2
Molecular Weight286.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(C(F)(F)F)O)F
InChIInChI=1S/C14H10F4O2/c15-11-8-9(13(19)14(16,17)18)6-7-12(11)20-10-4-2-1-3-5-10/h1-8,13,19H
InChIKeyDJUXNHXLECAJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol (CAS 150698-80-9): A Specialized Intermediate for Advanced Agrochemical and Pharmaceutical Synthesis


2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol (CAS 150698-80-9), with a molecular formula of C14H10F4O2 and a molecular weight of 286.22 g/mol, is a substituted phenoxyphenyl alcohol . It is characterized by a trifluoromethyl group, a phenoxy moiety, and an additional fluorine atom on the central aromatic ring, a combination known to significantly influence a molecule's lipophilicity, metabolic stability, and electronic properties . The compound is not typically an end-use product but is documented in the patent literature as a valuable and strategic intermediate in the multi-step synthesis of more complex, biologically active molecules, particularly triazole-based fungicides [1].

Why 2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol Cannot Be Replaced by Generic Phenoxyphenyl Alcohols


The unique substitution pattern of 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol—specifically the presence of a 3-fluoro substituent in addition to the 4-phenoxy and α-trifluoromethyl groups—is critical for its utility in constructing advanced molecules. Closely related analogs, such as 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol (CAS 70783-33-4), lack this additional fluorine atom . In the context of developing new active ingredients, the presence and position of halogen substituents can drastically alter a molecule's physicochemical properties, which in turn dictates its performance in subsequent chemical reactions and ultimately the biological activity, selectivity, and environmental fate of the final product [1]. Substituting with a simpler analog would change the steric and electronic environment, potentially leading to a different reaction outcome or a final molecule with a different, and likely suboptimal, biological profile [2].

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol (CAS 150698-80-9): Quantitative Differentiation Evidence Guide


Molecular Mass and Lipophilicity Differentiation from Non-Fluorinated Analog

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol exhibits a calculated LogP of approximately 4.21 and a molecular weight of 286.22 g/mol . This represents a significant difference from the non-fluorinated analog 1-(3-phenoxyphenyl)ethan-1-ol, which has a calculated LogP of ~2.7 and a molecular weight of 214.26 g/mol. The presence of the trifluoromethyl group and an additional ring fluorine atom on the target compound dramatically increases its lipophilicity and molecular mass.

Medicinal Chemistry Agrochemical Physicochemical Property

Defined Role as a Key Intermediate in Triazole Fungicide Synthesis

Patent literature explicitly identifies 3-fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol (the subject compound) and related substituted phenoxyphenyl alcohols as valuable intermediates for preparing triazole compounds with fungicidal activity [1]. Specifically, these alcohols are used to synthesize fungicidal 2-[phenoxy-phenyl]-1-[1,2,4]triazol-1-yl-ethanol compounds, a well-established class of agricultural fungicides [2]. In contrast, while other phenoxyphenyl alcohols exist, their specific substitution pattern (e.g., the presence or absence of the 3-fluoro group) is tailored for different outcomes. For instance, 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol lacks the ring fluorine and is less commonly referenced in the context of these modern triazole fungicide patents .

Agrochemical Synthesis Fungicide Development Process Chemistry

Leveraging an Improved Synthesis Method for Enhanced Yield and Purity

An improved industrial process for synthesizing substituted phenoxyphenyl alcohols, including the target compound, utilizes a lanthanoid salt catalyst [1]. This method was developed to overcome issues with prior art, which were noted for insufficient yield or purity and for producing unwanted side products [1]. While the patent does not provide a direct yield comparison for this specific compound versus the older method, the invention's explicit objective is to provide a process with 'higher yield and/or higher purity' and fewer side reactions for this class of intermediates [2].

Process Chemistry Agrochemical Manufacturing Catalysis

High-Value Application Scenarios for Procuring 2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol


Synthesis of Novel Triazole Fungicides for Crop Protection

This is the primary documented application scenario. Research and development teams focused on discovering and optimizing next-generation agricultural fungicides should procure this compound to use as a building block. The resulting triazole derivatives are known for their efficacy against harmful fungi in crops [1]. Its specific 3-fluoro substitution pattern differentiates it from other phenoxyphenyl alcohols and is likely intended to produce a final active ingredient with a unique spectrum of activity, improved resistance profile, or better crop safety compared to current commercial products [2].

Medicinal Chemistry: Development of Novel CNS or Anti-inflammatory Agents

The structural class of 3- or 4-monosubstituted phenol and thiophenol derivatives, to which this compound belongs, is identified as having utility in treating diseases of the central nervous system and inflammatory conditions [1]. The presence of both a trifluoromethyl group and a ring fluorine is a common motif in CNS-active drug design due to its ability to enhance metabolic stability and blood-brain barrier penetration [2]. A medicinal chemistry program exploring these therapeutic areas could utilize this intermediate to build a diverse library of analogs for lead identification and optimization .

Development of Fluorinated Building Blocks for Materials Science

The high fluorine content (four atoms) and rigid phenoxyphenyl core give this compound unique properties of interest in materials science [1]. It can serve as a precursor for synthesizing fluorinated monomers, liquid crystals, or specialty polymers where low surface energy, chemical resistance, or unique dielectric properties are required. Its alcohol functional group provides a convenient handle for further functionalization via esterification or etherification, allowing it to be incorporated into more complex macromolecular structures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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